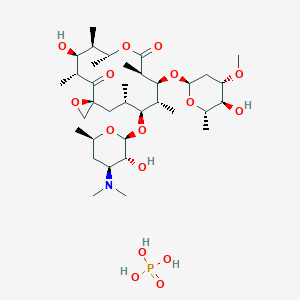
4,5-Dichloro-2-(4-methylbenzoyl)-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-2-(4-methylbenzoyl)-3(2H)-pyridazinone, commonly known as DMMP, is a synthetic compound used in various scientific research applications. It is a pyridazinone derivative that exhibits unique biochemical and physiological effects, making it a popular choice for laboratory experiments.
Mecanismo De Acción
DMMP inhibits PTP activity by binding to the active site of the enzyme, preventing the dephosphorylation of tyrosine residues on target proteins. This leads to the activation of various signaling pathways, including the insulin signaling pathway, which is essential for glucose homeostasis and energy metabolism.
Efectos Bioquímicos Y Fisiológicos
DMMP has been shown to have various biochemical and physiological effects, including the activation of insulin signaling pathways, the inhibition of cancer cell growth, and the suppression of inflammation. DMMP has also been shown to have anti-diabetic effects, reducing blood glucose levels in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMMP in lab experiments is its potent inhibitory activity against PTPs, making it a useful tool for studying the role of these enzymes in various diseases. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
For research may include the development of more potent and selective PTP inhibitors based on the structure of DMMP, the investigation of DMMP's effects on other signaling pathways, and the evaluation of its safety and efficacy in animal models of disease.
Conclusion:
DMMP is a synthetic compound that exhibits unique biochemical and physiological effects, making it a popular choice for laboratory experiments. Its potent inhibitory activity against PTPs makes it a useful tool for studying the role of these enzymes in various diseases. Further research is needed to fully understand the potential therapeutic applications of DMMP and to develop more potent and selective PTP inhibitors.
Métodos De Síntesis
DMMP can be synthesized using various methods, including the reaction of 4,5-dichloro-3(2H)-pyridazinone with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified using column chromatography.
Aplicaciones Científicas De Investigación
DMMP has been used in various scientific research applications, including as a potent inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. DMMP has been shown to inhibit the activity of several PTPs, including PTP1B, TCPTP, and SHP-2, making it a useful tool for studying the role of these enzymes in various diseases such as cancer, diabetes, and autoimmune disorders.
Propiedades
Número CAS |
155164-67-3 |
|---|---|
Nombre del producto |
4,5-Dichloro-2-(4-methylbenzoyl)-3(2H)-pyridazinone |
Fórmula molecular |
C12H8Cl2N2O2 |
Peso molecular |
283.11 g/mol |
Nombre IUPAC |
4,5-dichloro-2-(4-methylbenzoyl)pyridazin-3-one |
InChI |
InChI=1S/C12H8Cl2N2O2/c1-7-2-4-8(5-3-7)11(17)16-12(18)10(14)9(13)6-15-16/h2-6H,1H3 |
Clave InChI |
PWUITIUCEORSLA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=O)C(=C(C=N2)Cl)Cl |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)N2C(=O)C(=C(C=N2)Cl)Cl |
Otros números CAS |
155164-67-3 |
Sinónimos |
4,5-dichloro-2-(4-methylbenzoyl)pyridazin-3-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128738.png)
